molecular formula C24H26N2O4 B193030 (R)-Carvedilol CAS No. 95093-99-5

(R)-Carvedilol

カタログ番号 B193030
CAS番号: 95093-99-5
分子量: 406.5 g/mol
InChIキー: OGHNVEJMJSYVRP-QGZVFWFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-Carvedilol (3-[2-(2-methoxy-1-methylethoxy)ethoxy]-2-methyl-1-napthol) is a synthetic, non-selective beta-adrenergic receptor blocker (β-blocker) developed by the Japanese pharmaceutical company, Torii Pharmaceuticals. It is used to treat hypertension, angina, congestive heart failure, and other cardiovascular diseases. It is a highly effective drug with a wide range of clinical applications and has been studied extensively in clinical trials.

科学的研究の応用

Non-β-Blocking Properties and Arrhythmia Suppression

(R)-Carvedilol, distinct from its racemic mixture, demonstrates notable anti-arrhythmic properties without causing bradycardia or hypotension. Zhang et al. (2015) found that R-carvedilol directly reduces the open duration of cardiac ryanodine receptors and suppresses spontaneous Ca(2+) oscillations, demonstrating its potential as a prophylactic treatment for Ca(2+)-triggered arrhythmia (Zhang et al., 2015).

Stereospecific Pharmacokinetics

Stout et al. (2010) explored the stereoselective pharmacokinetic properties of carvedilol, noting significant changes in the area under the concentration-time curve (AUC) with the coadministration of paroxetine, affecting both R and S enantiomers of carvedilol. This research highlights the importance of considering stereoselectivity in drug metabolism and interactions (Stout et al., 2010).

Cardiovascular Impact

A study by Metra et al. (1994) on idiopathic dilated cardiomyopathy patients demonstrated that carvedilol positively affects cardiac and stroke volume indexes. This suggests its potential benefit in improving cardiac function in certain heart conditions (Metra et al., 1994).

Differential Pharmacological Effects

Stoschitzky et al. (2001) conducted a study indicating that only the (S)-enantiomer of carvedilol causes beta-blockade, whereas (R)-carvedilol may increase sympathetic tone. This underscores the unique effects of each enantiomer and their clinical implications (Stoschitzky et al., 2001).

Proteomic Profiling in Cellular Responses

Wang et al. (2010) utilized proteomic profiling to study the effects of carvedilol enantiomers on vascular smooth muscle cells, revealing differential protein expression levels. This research provides insights into the molecular interactions of carvedilol enantiomers with cellular mechanisms (Wang et al., 2010).

Pharmacokinetic and Pharmacodynamic Comparison

Henderson et al. (2006) compared controlled-release and immediate-release formulations of carvedilol, demonstrating equivalent pharmacokinetic and pharmacodynamic profiles, suggesting its effectiveness in steady-state conditions in hypertension treatment (Henderson et al., 2006).

特性

IUPAC Name

(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHNVEJMJSYVRP-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCCNC[C@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241748
Record name (R)-Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Carvedilol

CAS RN

95093-99-5
Record name Carvedilol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095093995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARVEDILOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6E193E020
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Carvedilol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-Carvedilol
Reactant of Route 3
Reactant of Route 3
(R)-Carvedilol
Reactant of Route 4
Reactant of Route 4
(R)-Carvedilol
Reactant of Route 5
Reactant of Route 5
(R)-Carvedilol
Reactant of Route 6
Reactant of Route 6
(R)-Carvedilol

Q & A

Q1: What is the primary mechanism of action of (R)-carvedilol?

A1: (R)-Carvedilol primarily acts as an α1-adrenergic receptor antagonist. [] Unlike its S-enantiomer, it lacks significant β-blocking activity. [, ]

Q2: How does (R)-carvedilol's α1-adrenergic receptor antagonism translate into its physiological effects?

A2: By blocking α1-adrenergic receptors, (R)-carvedilol prevents norepinephrine from constricting blood vessels, leading to vasodilation. This vasodilation can help reduce blood pressure. []

Q3: Does (R)-carvedilol exhibit any other mechanisms of action besides α1-adrenergic receptor antagonism?

A3: Yes, research suggests (R)-carvedilol also directly interacts with and inhibits the cardiac ryanodine receptor (RyR2), a calcium channel in the heart. [] This inhibition plays a crucial role in its antiarrhythmic effects. []

Q4: What are the downstream effects of (R)-carvedilol's RyR2 inhibition?

A4: (R)-Carvedilol's inhibition of RyR2 helps suppress spontaneous calcium release from the sarcoplasmic reticulum within cardiomyocytes. [] This, in turn, helps prevent the development of calcium waves, a key factor in triggering arrhythmias. []

Q5: What is the molecular formula and weight of (R)-carvedilol?

A5: (R)-Carvedilol shares the same molecular formula and weight as its racemic counterpart, carvedilol: C24H26N2O4, with a molecular weight of 406.47 g/mol.

Q6: Is there any specific spectroscopic data available for (R)-carvedilol that differentiates it from the S-enantiomer?

A6: Spectroscopic techniques like circular dichroism or specific optical rotation measurements are required to distinguish between (R)- and (S)-carvedilol enantiomers. These techniques exploit the differences in how each enantiomer interacts with polarized light.

Q7: How does the stability of (R)-carvedilol compare to racemic carvedilol?

A7: While specific comparative data on stability is limited within the provided research, both (R)-carvedilol and racemic carvedilol are generally considered stable under standard storage conditions. Further research focusing on comparative stability under various environmental conditions (temperature, humidity, light) would be beneficial.

Q8: Does the pharmacokinetic profile of (R)-carvedilol differ from that of (S)-carvedilol?

A8: Yes, research demonstrates that carvedilol exhibits stereoselective pharmacokinetics. [, , , ] (R)-Carvedilol generally displays higher plasma concentrations compared to (S)-carvedilol following oral administration. [, , ] This difference is attributed to the preferential first-pass metabolism of the S-enantiomer. []

Q9: How does chronic kidney disease (CKD) affect the pharmacokinetics of (R)-carvedilol?

A9: Studies show that CKD can increase the area under the plasma concentration-time curve of (R)-carvedilol. [] This suggests a potential need for dose adjustments in patients with CKD to avoid excessive exposure. []

Q10: Does the presence of type 2 diabetes mellitus impact carvedilol enantiomer metabolism?

A10: Research suggests that patients with type 2 diabetes mellitus may exhibit altered metabolism of carvedilol metabolites, specifically O-desmethylcarvedilol (DMC) and hydroxyphenylcarvedilol (OHC). [] While carvedilol enantiomer pharmacokinetics remain relatively unaffected, the AUC values of DMC enantiomers tend to be lower, and those of OHC enantiomers are higher in these patients. []

Q11: What evidence supports the use of (R)-carvedilol in preventing skin carcinogenesis?

A11: Studies demonstrate that both (R)-carvedilol and racemic carvedilol effectively inhibit epidermal growth factor (EGF)-induced neoplastic transformation in mouse epidermal cells. [] Furthermore, in a chronic UV-induced skin carcinogenesis mouse model, topical treatment with (R)-carvedilol significantly delayed and reduced the development of skin squamous cell carcinoma. []

Q12: Can (R)-carvedilol mitigate nitrogen mustard-induced skin injury?

A12: Research indicates that (R)-carvedilol, similar to racemic carvedilol, demonstrates protective activity against nitrogen mustard-induced skin injuries in both in vitro and in vivo models. [] It attenuates epidermal thickening, reduces inflammatory responses, and suppresses the expression of pro-inflammatory genes. []

Q13: Is there any evidence suggesting (R)-carvedilol's potential as a therapeutic agent for Alzheimer's disease?

A13: Recent studies highlight the potential of (R)-carvedilol as a novel therapy for Alzheimer's disease. [] By limiting RyR2 open time, (R)-carvedilol has shown promise in preventing and reversing neuronal hyperactivity, memory impairment, and neuron loss in AD mouse models. []

Q14: Does (R)-carvedilol affect heart rate or blood pressure in animal models?

A14: A key advantage of (R)-carvedilol is its ability to suppress arrhythmias without significantly affecting heart rate or blood pressure. [] This contrasts with racemic carvedilol, which can cause bradycardia and hypotension due to its β-blocking activity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。